molecular formula C20H25NO4 B1221599 3,5-Dimethyl-3'-isopropyl-L-thyronine CAS No. 26384-44-1

3,5-Dimethyl-3'-isopropyl-L-thyronine

Cat. No.: B1221599
CAS No.: 26384-44-1
M. Wt: 343.4 g/mol
InChI Key: QHHWMOKQVCJRPS-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-3’-isopropyl-L-thyronine is a synthetic thyroid hormone analog. It is structurally similar to naturally occurring thyroid hormones but has been modified to enhance its biological activity and stability. This compound is known for its thyromimetic activity, meaning it can mimic the effects of thyroid hormones in the body .

Scientific Research Applications

3,5-Dimethyl-3’-isopropyl-L-thyronine has several scientific research applications:

Mechanism of Action

DIMIT has been shown to suppress thyrotropin, also known as thyroid-stimulating hormone (TSH), in both humans and rats . This suppression of TSH is a key part of its thyromimetic activity, as TSH stimulates the thyroid gland to release thyroid hormones. In studies, this suppression was observed for up to 12 days after administration of DIMIT .

Future Directions

The potential of DIMIT to prevent hypothyroidism has been demonstrated in studies . For example, it was used to prevent hypothyroidism in pregnant monkeys treated with iodine-131 . This suggests potential future applications in treating or preventing hypothyroidism, although more research would be needed to confirm its efficacy and safety in these contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-3’-isopropyl-L-thyronine involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:

    Halogenation: Introduction of halogen atoms to the aromatic ring.

    Alkylation: Addition of methyl and isopropyl groups to the aromatic ring.

    Coupling Reaction: Formation of the thyronine structure through coupling reactions.

Industrial Production Methods: Industrial production of 3,5-Dimethyl-3’-isopropyl-L-thyronine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Types of Reactions:

    Oxidation: 3,5-Dimethyl-3’-isopropyl-L-thyronine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidized Derivatives: Various oxidized forms of the compound.

    Reduced Forms: Reduced derivatives with altered biological activity.

    Substituted Products: Compounds with different functional groups replacing the original ones.

Comparison with Similar Compounds

    3,5,3’-Triiodo-L-thyronine (T3): A naturally occurring thyroid hormone with similar biological activity.

    3,5-Diiodo-L-thyronine (T2): Another thyroid hormone analog with distinct metabolic effects.

    Reverse T3 (rT3): An inactive form of thyroid hormone that competes with T3 for receptor binding.

Uniqueness of 3,5-Dimethyl-3’-isopropyl-L-thyronine: 3,5-Dimethyl-3’-isopropyl-L-thyronine is unique due to its structural modifications, which enhance its stability and biological activity compared to natural thyroid hormones. These modifications allow it to exert prolonged effects and potentially offer therapeutic advantages in treating thyroid-related disorders .

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-dimethylphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-11(2)16-10-15(5-6-18(16)22)25-19-12(3)7-14(8-13(19)4)9-17(21)20(23)24/h5-8,10-11,17,22H,9,21H2,1-4H3,(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHWMOKQVCJRPS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180980
Record name 3,5-Dimethyl-3'-isopropyl-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26384-44-1
Record name 3,5-Dimethyl-3'-isopropyl-L-thyronine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026384441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-3'-isopropyl-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYL-3'-ISOPROPYL-L-THYRONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YY9X4HSE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-3'-isopropyl-L-thyronine
Reactant of Route 2
3,5-Dimethyl-3'-isopropyl-L-thyronine
Reactant of Route 3
3,5-Dimethyl-3'-isopropyl-L-thyronine
Reactant of Route 4
3,5-Dimethyl-3'-isopropyl-L-thyronine
Reactant of Route 5
3,5-Dimethyl-3'-isopropyl-L-thyronine
Reactant of Route 6
3,5-Dimethyl-3'-isopropyl-L-thyronine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.